1-Benzoylpiperidine-4-carbohydrazide

Vue d'ensemble

Description

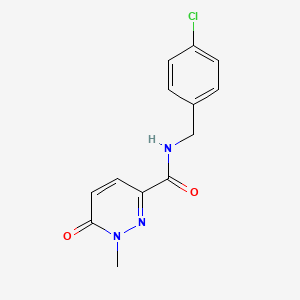

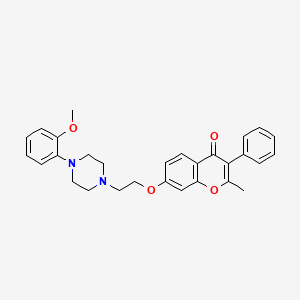

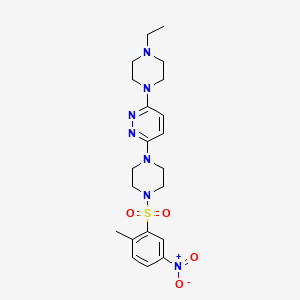

1-Benzoylpiperidine-4-carbohydrazide is a chemical compound with the molecular formula C13H17N3O2 . It is used in laboratory settings .

Molecular Structure Analysis

The InChI code for 1-Benzoylpiperidine-4-carbohydrazide is 1S/C13H17N3O2/c14-15-12(17)10-6-8-16(9-7-10)13(18)11-4-2-1-3-5-11/h1-5,10H,6-9,14H2,(H,15,17) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular weight of 1-Benzoylpiperidine-4-carbohydrazide is 247.3 . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Drug Design and Development

1-Benzoylpiperidine-4-carbohydrazide: is a compound that plays a significant role in the field of drug design and development. Its structure is considered a privileged motif in medicinal chemistry due to its presence in various bioactive molecules with therapeutic properties . This compound is particularly valuable in the synthesis of new drugs with anti-cancer, anti-psychotic, and neuroprotective effects .

Pharmacological Research

In pharmacological research, 1-Benzoylpiperidine-4-carbohydrazide derivatives are explored for their potential biological activities. Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals, indicating the broad applicability of this compound in discovering and evaluating new pharmacological agents .

Biological Activity Studies

The compound’s derivatives have been studied for their anti-acetylcholinesterase activity, which is crucial in the treatment of conditions like Alzheimer’s disease. By inhibiting acetylcholinesterase, these derivatives can potentially increase acetylcholine levels in the brain, offering a therapeutic strategy for dementia and memory impairment .

Chemical Synthesis

1-Benzoylpiperidine-4-carbohydrazide: serves as a building block in chemical synthesis. It is used to create more complex molecules through various synthetic strategies, including cyclization and multicomponent reactions, which are essential in organic chemistry and drug synthesis .

Industrial Applications

While specific industrial applications of 1-Benzoylpiperidine-4-carbohydrazide are not widely reported, its role as an intermediate in the synthesis of pharmaceuticals suggests its potential use in large-scale production processes for medicinal compounds .

Diagnostic Agent Development

The benzoylpiperidine fragment, part of the 1-Benzoylpiperidine-4-carbohydrazide structure, is also found in diagnostic agents. Its metabolically stable nature and the potential for bioisosteric replacement make it a valuable component in the development of diagnostic tools within the healthcare industry .

Safety and Hazards

Mécanisme D'action

Target of Action

The benzoylpiperidine fragment, a key structural component of this compound, is known to be a privileged structure in medicinal chemistry, present in many bioactive small molecules with therapeutic and diagnostic properties .

Mode of Action

The benzoylpiperidine fragment is metabolically stable and is considered a potential bioisostere of the piperazine ring . This suggests that the compound may interact with its targets in a manner similar to other molecules containing the benzoylpiperidine fragment.

Biochemical Pathways

Compounds with the benzoylpiperidine fragment have been associated with a broad spectrum of therapeutic effects, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The benzoylpiperidine fragment is known to be metabolically stable , which may influence the compound’s bioavailability.

Result of Action

The benzoylpiperidine fragment is present in many different bioactive compounds with a broad spectrum of therapeutic effects , suggesting that 1-Benzoylpiperidine-4-carbohydrazide may have similar effects.

Action Environment

The compound’s storage temperature is recommended to be between 28°c , suggesting that temperature may play a role in maintaining its stability.

Propriétés

IUPAC Name |

1-benzoylpiperidine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c14-15-12(17)10-6-8-16(9-7-10)13(18)11-4-2-1-3-5-11/h1-5,10H,6-9,14H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOCLRWDVTVYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936404.png)

![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2936408.png)

![2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2936414.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline](/img/structure/B2936415.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone](/img/structure/B2936417.png)